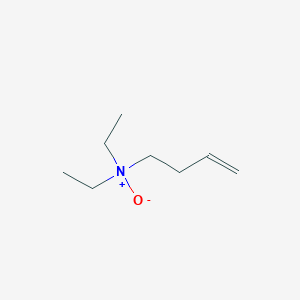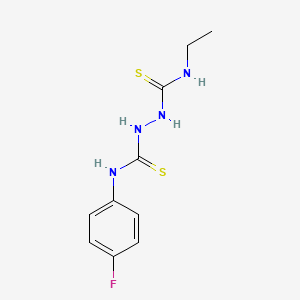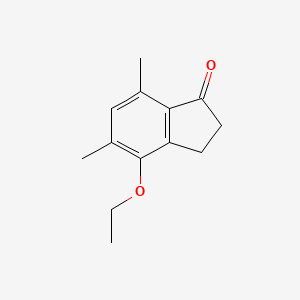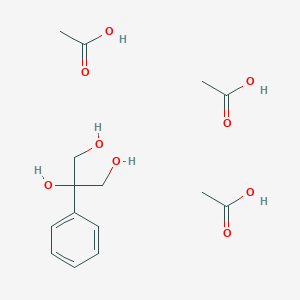
Acetic acid;2-phenylpropane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-phenylpropane-1,2,3-triol is an organic compound with the molecular formula C11H14O4 It is a derivative of glycerol where one of the hydroxyl groups is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenylpropane-1,2,3-triol can be achieved through several methods. One common approach involves the reaction of glycerol with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-phenylpropane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction converts the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups in the compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions include phenylacetic acid derivatives, ketones, and halogenated compounds. These products have various applications in organic synthesis and industrial processes.
Scientific Research Applications
Acetic acid;2-phenylpropane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules
Biology: The compound is studied for its potential biological activity. It has been investigated for its antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its ability to interact with biological molecules makes it a promising compound for drug development.
Industry: this compound is used in the production of polymers and resins. Its chemical properties make it suitable for use as a plasticizer and stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of acetic acid;2-phenylpropane-1,2,3-triol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It can also undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular pathways. The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: This compound has a similar structure but lacks the hydroxyl groups present in acetic acid;2-phenylpropane-1,2,3-triol. It is used as an intermediate in the synthesis of various pharmaceuticals.
Glycerol: Glycerol is the parent compound of this compound. It has three hydroxyl groups and is widely used in the food and pharmaceutical industries.
Phenylacetic Acid: This compound is structurally similar but lacks the glycerol backbone. It is used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its combination of a phenyl group and a glycerol backbone. This structure imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
61682-24-4 |
|---|---|
Molecular Formula |
C15H24O9 |
Molecular Weight |
348.34 g/mol |
IUPAC Name |
acetic acid;2-phenylpropane-1,2,3-triol |
InChI |
InChI=1S/C9H12O3.3C2H4O2/c10-6-9(12,7-11)8-4-2-1-3-5-8;3*1-2(3)4/h1-5,10-12H,6-7H2;3*1H3,(H,3,4) |
InChI Key |
ATMOEBOCMKIKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(CO)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14549722.png)
![3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14549728.png)
![3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl-](/img/structure/B14549742.png)
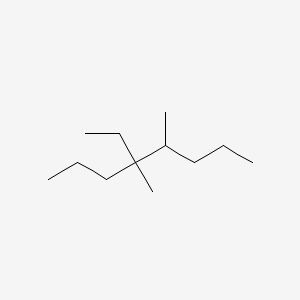
![Tetraphenyl[tris(4-nitrophenyl)methyl]-lambda~5~-arsane](/img/structure/B14549749.png)
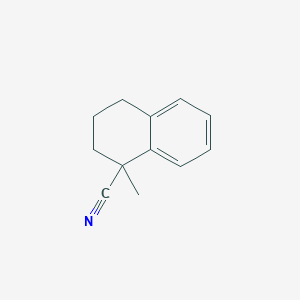
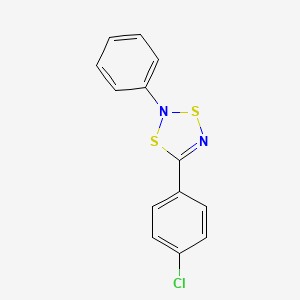
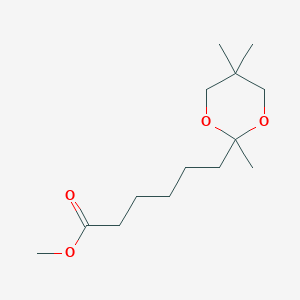
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undecanamide]](/img/structure/B14549772.png)
![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]benzamide](/img/structure/B14549773.png)
![N-[3-(Dimethylamino)propyl]-N-methylacetamide](/img/structure/B14549780.png)
